α2/α1 GABAA Receptor Binding Selectivity vs. Clobazam, Clonazepam, and Zolpidem
N-Desmethylclobazam (N-CLB) exhibits significantly greater binding affinity for α2- versus α1-containing GABAA receptor complexes, a selectivity pattern not observed for the 1,4-benzodiazepine clonazepam (CLN) and opposite to that of the α1-preferring hypnotic zolpidem (ZOL). In recombinant human GABAA receptors (α1β2γ2, α2β2γ2) expressed in HEK293 cells using [³H]flumazenil displacement assays, N-CLB displayed a Ki of 147 nM at α2β2γ2 and 668 nM at α1β2γ2, yielding an α1/α2 ratio of approximately 4.5 [1]. Its parent compound clobazam (CLB) showed Ki values of 205 nM (α2) and 753 nM (α1)—a smaller selectivity ratio of ~3.7—while clonazepam exhibited no statistical distinction between α2 and α1 receptors, and zolpidem preferentially bound α1 (Ki 30 nM vs. 5,431 nM at α3) [1][2]. The pairwise comparison (Tukey's test) confirmed that both CLB and N-CLB have significantly greater affinity for α2 over α1 (P<0.05), whereas CLN and ZOL do not share this property [1].
| Evidence Dimension | Binding affinity (Ki) at human α2β2γ2 vs. α1β2γ2 GABAA receptors |
|---|---|
| Target Compound Data | N-Desmethylclobazam: Ki(α2) = 147 nM; Ki(α1) = 668 nM; α1/α2 ratio ≈ 4.5 (pKi: α2 = 6.83 ± 0.10, α1 = 6.18 ± 0.07) |
| Comparator Or Baseline | Clobazam: Ki(α2) = 205 nM, Ki(α1) = 753 nM (α1/α2 ratio ≈ 3.7); Clonazepam: Ki(α1–α5) = 0.65–2.20 nM (no α2/α1 discrimination); Zolpidem: Ki(α1) = 30 nM, Ki(α5) = 5,431 nM (α1-preferring) |
| Quantified Difference | N-CLB α1/α2 ratio ~4.5 (α2-preferring); CLB ratio ~3.7; CLN ratio ~1 (non-selective); ZOL ratio <0.01 (α1-preferring). Statistically significant α2 > α1 for N-CLB and CLB (P<0.05, ANOVA + Tukey's post-hoc). |
| Conditions | Recombinant human α1β2γ2 and α2β2γ2 GABAA receptors transiently expressed in HEK293 cells; [³H]flumazenil displacement binding assay; Ki calculated via Cheng-Prusoff correction. |
Why This Matters
This α2-over-α1 binding selectivity is mechanistically linked to antihyperalgesic/anticonvulsant efficacy with reduced sedation risk, enabling researchers to select this compound specifically when α2-preferring pharmacology is required.
- [1] Jensen HS, Nichol K, Lee D, Ebert B (2014) Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes. PLoS ONE 9(2): e88456. https://doi.org/10.1371/journal.pone.0088456 View Source
- [2] Jensen et al. (2014) Table 3 and Supporting Information; pKi values: N-CLB α2 = 6.83 ± 0.10 (n=6), N-CLB α1 = 6.18 ± 0.07 (n=5). https://doi.org/10.1371/journal.pone.0088456 View Source
